3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole
Description
Properties
CAS No. |
103950-62-5 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3O/c1-12-16-15(19-14-10-6-3-7-11-14)18(17-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
SHVAPAXWBKSFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
| Parameter | Value/Range | Notes |
|---|---|---|
| Raw material | 5-methyl-2-phenyl-1,2,4-triazole-3-ketone | Starting triazole ketone precursor |
| Catalyst | Vanadium pentoxide (V2O5) | 0.5% to 1.5% by mass relative to raw material |
| Solvent | Tert-butyl alcohol | Mass ratio raw material : solvent = 1:2 to 1:4 |
| Oxidant | Air (oxygen) | Flow rate 20-30 mL/min |
| Temperature | 40-50 °C | Controlled to optimize oxidation |
| Reaction time | 4-10 hours | Typically 4-5 hours for optimal yield |
Procedure Summary
- Dissolve the triazole ketone precursor in tert-butyl alcohol.
- Add vanadium pentoxide catalyst under continuous stirring.
- Introduce air at a controlled flow rate to maintain oxygen supply.
- Maintain reaction temperature between 40-50 °C.
- Stir and react for 4-10 hours to achieve catalytic oxidation.
- Concentrate the reaction mixture post-reaction.
- Wash the solid product with water to purify.
Reaction Scheme
The catalytic oxidation converts the triazole ketone precursor into the corresponding triazol-5(4H)-one product with high selectivity and yield.
Yield and Purity Data from Representative Examples
| Example | V2O5 Catalyst (g) | Air Flow (mL/min) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|
| 1 | 0.1 | 20 | 5 | 86.6 | 93.5 |
| 2 | 0.26 | 20 | 5 | 89.4 | 94.8 |
| 3 | 0.26 | 30 | 4 | 88.1 | 94.6 |
| 4 | 0.2 | 20 | 5 | 85.1 | 93.1 |
Data derived from controlled laboratory experiments optimizing catalyst loading, air flow, and reaction time to maximize yield and purity.
Advantages of the Catalytic Oxidation Method
- Green Chemistry : Uses air as oxidant, avoiding hazardous chemicals like chlorine or sodium hypochlorite.
- High Yield and Purity : Yields between 85-90% with product purity above 93%.
- Operational Simplicity : Mild temperature (40-50 °C) and straightforward workup.
- Industrial Suitability : Low catalyst loading and reduced waste generation.
- Safety and Environmental Impact : Reduced hazardous waste and no secondary pollution.
Alternative Synthetic Routes (Literature Context)
Other reported methods for related triazole derivatives include:
- Oxidation using sodium hypochlorite (NaOCl), which has drawbacks such as high-quality reagent requirements, chlorine hazards, and large wastewater volume.
- Hydrogen peroxide oxidation at elevated temperatures (~70 °C), yielding high purity but involving longer steps and lower equipment utilization.
These methods are less favorable compared to the catalytic oxidation method with vanadium pentoxide and air due to environmental and operational concerns.
While the above data focus on the 3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-one core, the introduction of a phenoxy group at position 5 typically involves nucleophilic aromatic substitution or etherification reactions on the triazole ring or its precursors.
- This step may require phenol or phenol derivatives reacting under basic or catalytic conditions.
- Careful control of reaction conditions is necessary to achieve selective phenoxy substitution without affecting the triazole ring integrity.
- Literature on related 1,2,4-triazole derivatives suggests that such substitutions are feasible post-oxidation or via precursor modification.
Summary Table: Preparation Methods Comparison
| Method | Catalyst/Oxidant | Temp (°C) | Yield (%) | Purity (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| Vanadium pentoxide / Air | V2O5 / Air | 40-50 | 85-90 | 93-95 | Low waste, green | Preferred industrial method |
| Sodium hypochlorite oxidation | NaOCl | Variable | Moderate | Moderate | High waste, hazardous | Less safe, more waste |
| Hydrogen peroxide oxidation | H2O2 | ~70 | ~98.7 | High | Moderate waste | Longer steps, lower efficiency |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, biological activities, and synthesis methods of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole with analogous compounds:
Key Research Findings and Trends
Anticonvulsant Activity: The 5-phenoxy substituent in triazoles is associated with enhanced CNS activity. For example, the fluorophenoxy derivative in showed ED₅₀ = 1.4 mg/kg, rivaling diazepam (ED₅₀ = 1.2 mg/kg). The target compound’s phenoxy group may similarly modulate GABAergic pathways .
Anti-Inflammatory Potential: Substituted phenyl groups at positions 3 and 4 (e.g., 3,4-dimethoxyphenyl in ) correlate with cyclooxygenase (COX) inhibition. The target compound’s 5-phenoxy and 1-phenyl groups may synergize to suppress inflammatory mediators .
Hypoglycemic and Metabolic Effects: Sulfonyl-containing triazoles () exhibit glucose-lowering effects via insulin secretion or sensitization. While the target compound lacks a sulfonyl group, its phenoxy moiety may influence metabolic pathways through alternative mechanisms, such as PPAR modulation .
Synthesis and Structural Refinement: Catalytic methods using InCl₃ () or SHELX-based crystallography (Evidences 1, 10) enable precise structural confirmation. The target compound’s synthesis likely involves similar coupling reactions, with phenoxy introduction via nucleophilic aromatic substitution .
Structure-Activity Relationships (SAR)
- Position 1 (Phenyl) : Enhances aromatic stacking interactions with biological targets, improving binding affinity .
- Position 3 (Methyl) : Increases metabolic stability by reducing oxidative degradation .
- Position 5 (Phenoxy): Boosts lipophilicity, aiding blood-brain barrier penetration for CNS applications .
Limitations and Contradictions
- Energetic Properties : Bis-triazole derivatives () exhibit lower detonation performance than classic explosives, but this is irrelevant to pharmacological applications .
- Specificity vs. Potency: Sulfonyl-linked triazoles () show higher specificity than carbonyl-amide analogs, suggesting the target compound’s phenoxy group may balance both traits .
Biological Activity
3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.
Molecular Characteristics :
- CAS Number : 103950-62-5
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- IUPAC Name : 3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole
| Property | Value |
|---|---|
| CAS No. | 103950-62-5 |
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole |
The biological activity of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, which disrupts various biological pathways. This inhibition can lead to a range of pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-Methyl-5-phenoxy-1H-triazole demonstrate effectiveness against various bacterial strains such as E. coli and S. aureus, as well as fungal pathogens like A. flavus and A. niger .
Anticancer Effects
The anticancer potential of 3-Methyl-5-phenoxy-1H-triazole has been explored in various studies. It has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel7402 (liver cancer). For example, certain derivatives demonstrated IC50 values indicating potent cytotoxicity against these cell lines . The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes. Notably, it has shown promise as an enzyme inhibitor in metabolic pathways linked to cancer progression and microbial resistance .
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of various triazole derivatives, including 3-Methyl-5-phenoxy-1H-triazole, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The study reported that compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells compared to those with electron-donating groups .
Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of triazole derivatives against common pathogenic bacteria and fungi. The results indicated that compounds structurally related to 3-Methyl-5-phenoxy exhibited significant bacteriostatic effects against S. aureus and E. coli, highlighting their potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzamides and arylhydrazines. For example, refluxing N-(dimethylaminomethylene)-4-(methylsulfonyl)benzamide with 4-methoxyphenylhydrazine hydrochloride in ethanol for 25 hours, followed by purification via silica gel chromatography (toluene/dioxane 70:30) and recrystallization from ethanol . Key parameters include solvent choice (ethanol for reflux), stoichiometric ratios (equimolar reactants), and chromatographic eluents for isolating the product.
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 1.37 (CH3 triplet), 4.34 (CH2 quartet), and aromatic protons at δ 7.47–7.93 .
- Elemental analysis : Match calculated vs. observed values (e.g., C: 63.48% vs. 63.25%) to confirm purity .
- IR spectroscopy : Identify functional groups like C-N (≈1600 cm⁻¹) and aromatic C-H stretches .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods with local exhaust systems to prevent inhalation of dust/volatiles .
- Waste disposal : Collect spills in sealed containers and dispose via approved hazardous waste facilities to avoid environmental release (H411) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
- Methodological Answer :
- Refinement with SHELXL : Apply restraints for disordered atoms and use TWIN/BASF commands for twinned data .
- Validation tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. How to design biological activity assays (e.g., COX-2 inhibition)?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant COX-2 enzyme and measure IC50 via spectrophotometric monitoring of prostaglandin conversion .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, referencing triazole derivatives’ interactions with COX-2 active sites .
- Statistical validation : Apply error analysis (e.g., standard deviation across triplicate trials) using tools like Data Reduction and Error Analysis for the Physical Sciences .
Q. What computational methods analyze electronic properties or reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Mechanistic studies : Simulate reaction pathways (e.g., cyclocondensation) using Gaussian09 to identify transition states and activation energies .
Data Contradiction and Validation
Q. How to address conflicting spectroscopic vs. crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray diffraction data. For example, aromatic proton chemical shifts should align with crystallographic phenyl ring geometries .
- Error analysis : Use tools like Numerical Recipes in C to calculate confidence intervals for elemental analysis discrepancies (e.g., ±0.2% tolerance for carbon content) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
